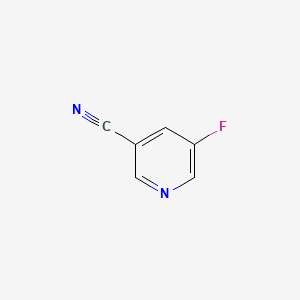

5-Fluoronicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJWCPZRNHAVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625802 | |

| Record name | 5-Fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-42-4 | |

| Record name | 5-Fluoro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoronicotinonitrile CAS number 696-42-4 properties

CAS Number: 696-42-4

Synonyms: 5-Fluoro-3-pyridinecarbonitrile, 3-Cyano-5-fluoropyridine

This technical guide provides a summary of the available information on 5-Fluoronicotinonitrile, a fluorinated pyridine derivative of interest in chemical synthesis and potentially in drug discovery. While a comprehensive dataset is not publicly available, this document consolidates the known properties, safety information, and potential applications based on existing literature and supplier data.

Core Properties

This compound is a solid or semi-solid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃FN₂ | [1] |

| Molecular Weight | 122.10 g/mol | [1] |

| Boiling Point | 195.6 °C at 760 mmHg | N/A |

| Flash Point | 72.1 °C | N/A |

| Physical Form | Solid or Semi-solid | N/A |

| Purity | Typically ≥97% | N/A |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring. The fluorine atom will cause splitting of the signals of adjacent protons.

-

¹³C NMR: Six distinct signals for the carbon atoms in the pyridine ring and the nitrile group. The carbon atom attached to the fluorine will show a characteristic large coupling constant.

-

IR Spectroscopy: Characteristic peaks for the C≡N (nitrile) stretch, C-F stretch, and aromatic C-H and C=C/C=N vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

This compound is classified as a hazardous substance. The following safety information is based on the Globally Harmonized System (GHS).

| Hazard | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in an inert atmosphere, typically at 2-8 °C.

Synthesis and Reactivity

A detailed, publicly available experimental protocol for the synthesis of this compound is currently unavailable. However, synthetic routes for structurally similar compounds, such as 2-chloro-5-fluoronicotinonitrile and 5-bromo-3-fluoropyridine-2-carbonitrile, have been reported.[2][3] These methods often involve the dehydration of a corresponding amide or the substitution of a halogen. A plausible synthetic pathway could involve the fluorination of a precursor such as 5-aminonicotinonitrile or 5-bromonicotinonitrile.

The following diagram illustrates a generalized, hypothetical synthesis workflow based on common organic chemistry transformations for preparing fluorinated pyridines from a bromo-precursor.

Caption: Hypothetical workflow for the synthesis of this compound.

Applications in Research and Drug Development

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles and enhanced biological activity.

While specific biological data for this compound is scarce in publicly accessible literature, its structural motif suggests it could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. There are general references to the potential for fluorinated pyridines to interact with neurological receptors and modulate cytokine responses, but no specific studies involving this compound have been identified.[4][5] Further research is required to elucidate the specific biological activities and potential mechanisms of action of this compound and its derivatives.

The logical relationship for its potential application in drug discovery is outlined in the diagram below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a commercially available fluorinated pyridine derivative with potential as a synthetic intermediate. While its fundamental properties and safety information are documented, a comprehensive public profile, including detailed experimental protocols for its synthesis, extensive spectroscopic data, and specific biological activity, is currently lacking. Further research and publication of such data would be invaluable to the scientific community, particularly for researchers in medicinal chemistry and drug development.

References

- 1. 5-FLUOROPYRIDINE-3-CARBONITRILE | CAS 696-42-4 [matrix-fine-chemicals.com]

- 2. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

physical and chemical properties of 5-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoronicotinonitrile, also known as 3-Cyano-5-fluoropyridine, is a fluorinated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its strategic importance is particularly noted in the pharmaceutical industry, where the incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of pharmaceutically active compounds.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 696-42-4 | [1] |

| Molecular Formula | C₆H₃FN₂ | [1] |

| Molecular Weight | 122.10 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 50-54 °C | [1] |

| Boiling Point | 182.2 ± 20.0 °C (Predicted) | [1] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

| Synonyms | 3-Cyano-5-fluoropyridine, 5-Fluoropyridine-3-carbonitrile, Nicotinonitrile, 5-fluoro- | [1] |

Experimental Protocols

A common and effective method for the synthesis of this compound is via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, starting from 5-Aminonicotinonitrile. This involves the diazotization of the amino group followed by fluorination.

Synthesis of this compound via Balz-Schiemann Reaction

This protocol outlines the conversion of 5-Aminonicotinonitrile to this compound.

Materials:

-

5-Aminonicotinonitrile

-

42% Aqueous solution of Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Calcium Hydride (CaH₂)

-

Ice

Procedure:

-

Formation of the Diazonium Salt:

-

In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of HBF₄.

-

Add 5-Aminonicotinonitrile to the HBF₄ solution. The mixture may be gently warmed to approximately 40 °C to facilitate dissolution.

-

Cool the resulting solution to between 0 °C and 5 °C using an ice-water bath, which should cause the precipitation of fine crystals of the corresponding ammonium tetrafluoroborate salt.

-

Slowly add solid sodium nitrite in portions to this suspension while maintaining the temperature between 0 °C and 10 °C. The rate of addition should be carefully controlled to manage the exothermic reaction.

-

After the complete addition of sodium nitrite, continue to stir the reaction mixture for an additional 30 minutes at the same temperature to ensure the completion of the diazotization.

-

-

Thermal Decomposition and Fluorination:

-

The resulting diazonium tetrafluoroborate salt is then decomposed by gentle heating. This step should be performed with caution as it involves the evolution of nitrogen gas.

-

The decomposition leads to the formation of this compound.

-

-

Work-up and Purification:

-

After the decomposition is complete, neutralize the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step should be performed carefully due to vigorous CO₂ evolution.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent. For rigorous drying, the solution can be treated with a small amount of crushed calcium hydride (CaH₂) overnight.

-

Remove the solvent by distillation to yield the crude this compound.

-

The product can be further purified by silica gel chromatography if necessary.

-

This protocol is a general guideline based on the principles of the Balz-Schiemann reaction for the synthesis of aryl fluorides from anilines.[2][3][4]

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Varenicline , a prescription medication used for smoking cessation.[5]

Synthetic Workflow: Role of this compound in Varenicline Synthesis

The following diagram illustrates the pivotal step where this compound is incorporated to form a key intermediate in the synthesis of Varenicline.

Caption: Synthetic utility of this compound in the Varenicline synthesis pathway.

In this synthetic scheme, the fluorine atom on the pyridine ring of this compound acts as a good leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the coupling of the 5-cyanopyridyl moiety to a suitable precursor of Varenicline, forming a crucial carbon-nitrogen bond and constructing the core structure of the final drug molecule. The nitrile group can then be involved in subsequent chemical transformations to complete the synthesis of the pyrazino[2,3-h][2]benzazepine ring system of Varenicline.[5]

Logical Flow of Synthesis and Analysis

The general workflow for synthesizing and characterizing a new compound derived from this compound is depicted below.

Caption: General workflow from synthesis to biological evaluation.

References

An In-depth Technical Guide to 5-Fluoronicotinonitrile

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Fluoronicotinonitrile, a key building block in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, with the CAS number 696-42-4, is a fluorinated pyridine derivative.[1][2] Its chemical structure incorporates a fluorine atom at the 5-position of the pyridine ring, which significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃FN₂ | [2][3] |

| Molecular Weight | 122.10 g/mol | [2][3] |

| CAS Number | 696-42-4 | [1][2] |

| SMILES | FC1=CN=CC(=C1)C#N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the Sandmeyer reaction of 5-aminonicotinonitrile. This process is a versatile method for the introduction of a cyano group onto an aromatic ring.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

-

5-Aminonicotinonitrile

-

Hydrofluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Solvents (e.g., water, toluene)

Procedure:

-

Diazotization: 5-Aminonicotinonitrile is dissolved in an aqueous solution of hydrofluoroboric acid at a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to the mixture while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt is added to a solution of copper(I) cyanide and potassium cyanide. The reaction is typically heated to facilitate the displacement of the diazonium group by the cyanide group, yielding this compound.

-

Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to 5-Fluoropyridine-3-carbonitrile

Introduction

5-Fluoropyridine-3-carbonitrile, systematically known by its IUPAC name 5-fluoropyridine-3-carbonitrile , is a fluorinated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development.[1][2] Its structural analogues and related fluorinated pyridines have been identified as key building blocks in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom and the cyano group on the pyridine ring imparts unique electronic properties that can influence the compound's reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available scientific and technical data on 5-fluoropyridine-3-carbonitrile.

Chemical Identity and Properties

5-Fluoropyridine-3-carbonitrile is also known by its synonym, 5-Fluoronicotinonitrile.[1][2] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-fluoropyridine-3-carbonitrile | [1] |

| Synonyms | This compound, 3-Cyano-5-fluoropyridine | [1][2] |

| CAS Number | 696-42-4 | [1][2] |

| Molecular Formula | C₆H₃FN₂ | [1][2] |

| Molecular Weight | 122.10 g/mol | [1][2] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 50-54 °C | [2] |

| Boiling Point | 182.2 ± 20.0 °C (Predicted) | [2] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synthesis and Experimental Protocols

One plausible approach involves the conversion of a precursor molecule, such as a halogenated pyridine, to introduce the cyano group, or vice versa. For instance, a common method for introducing a cyano group is through the use of metal cyanides in the presence of a catalyst.

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for a potential synthesis of 5-fluoropyridine-3-carbonitrile, based on established chemical transformations for analogous compounds. Disclaimer: This is a hypothetical workflow and has not been experimentally validated for this specific compound.

Caption: A generalized workflow for the potential synthesis of 5-fluoropyridine-3-carbonitrile.

Spectral and Characterization Data

Detailed and interpreted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 5-fluoropyridine-3-carbonitrile are not extensively reported in the available literature. However, based on the analysis of related fluorinated pyridine and nitrile-containing compounds, the following table outlines the expected characteristic spectral features.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns influenced by fluorine-proton coupling. |

| ¹³C NMR | Resonances for the pyridine ring carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The nitrile carbon would appear in the typical region for cyano groups (δ 115-125 ppm). |

| ¹⁹F NMR | A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. |

| IR Spectroscopy | A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration. Bands corresponding to C-F stretching and aromatic C-H and C=C/C=N stretching would also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (122.10 g/mol ). |

Biological Activity and Drug Development Applications

While fluorinated pyridines are a well-established class of compounds in drug discovery, specific data on the biological activity, mechanism of action, and involvement in signaling pathways for 5-fluoropyridine-3-carbonitrile are not available in the current body of scientific literature.

It is important to distinguish 5-fluoropyridine-3-carbonitrile from the well-known anticancer drug 5-Fluorouracil (5-FU) and the antifungal agent 5-Fluorocytosine (5-FC). Despite the presence of a "5-fluoro" substituent, these molecules are structurally and functionally distinct. 5-FU and 5-FC exert their biological effects by interfering with DNA and RNA synthesis.[5][6][7][8] There is no evidence to suggest that 5-fluoropyridine-3-carbonitrile shares a similar mechanism of action.

Given its structure, 5-fluoropyridine-3-carbonitrile is likely to be explored as a synthetic intermediate for the development of novel therapeutic agents rather than being an active pharmaceutical ingredient itself. The fluorinated pyridine scaffold is a common feature in many approved drugs, where it can serve to modulate pharmacokinetic and pharmacodynamic properties.

Conclusion

5-Fluoropyridine-3-carbonitrile is a valuable chemical entity with potential applications in the synthesis of novel compounds for drug discovery and development. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, its structural features suggest it is a promising building block for medicinal chemistry research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not intended to be a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. 5-FLUOROPYRIDINE-3-CARBONITRILE | CAS 696-42-4 [matrix-fine-chemicals.com]

- 2. 3-CYANO-5-FLUOROPYRIDINE price,buy 3-CYANO-5-FLUOROPYRIDINE - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of 5-fluorocytosine and 5-fluorouracil in dematiaceous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of 5-fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 5-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential physicochemical properties of 5-Fluoronicotinonitrile, focusing on its solubility and stability. As a key building block in medicinal chemistry and pharmaceutical development, a thorough understanding of these parameters is critical for formulation development, process optimization, and ensuring drug product quality and efficacy. This document outlines the requisite experimental protocols for determining these characteristics and provides a framework for data interpretation and presentation.

Physicochemical Properties of this compound

This compound is a fluorinated pyridine derivative with the chemical formula C₆H₃FN₂ and a molecular weight of 122.10 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Cyano-5-fluoropyridine |

| CAS Number | 696-42-4 |

| Molecular Formula | C₆H₃FN₂ |

| Molecular Weight | 122.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Storage Conditions | 2-8°C, Inert atmosphere[1] |

Table 1: General Physicochemical Properties of this compound

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential information for developing suitable formulations. The following sections detail the experimental protocols for determining the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility method is a standard technique to determine the saturation solubility of a compound in various solvents.

Materials:

-

This compound

-

Selection of relevant pharmaceutical solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent or buffer to the respective vials.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the samples to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Data

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Insert experimental data] |

| Water | 37 | [Insert experimental data] |

| pH 2.0 Buffer | 25 | [Insert experimental data] |

| pH 4.5 Buffer | 25 | [Insert experimental data] |

| pH 6.8 Buffer | 25 | [Insert experimental data] |

| pH 7.4 Buffer | 25 | [Insert experimental data] |

| Ethanol | 25 | [Insert experimental data] |

| Methanol | 25 | [Insert experimental data] |

| Acetonitrile | 25 | [Insert experimental data] |

| DMSO | 25 | [Insert experimental data] |

| PEG 400 | 25 | [Insert experimental data] |

| Propylene Glycol | 25 | [Insert experimental data] |

Table 2: Solubility of this compound in Various Solvents and Buffers

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Calibrated oven

-

Photostability chamber (with controlled light and UV exposure)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80°C, 100°C) in an oven for a set duration.

-

Photolytic Degradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.

Analysis:

-

Analyze all stressed samples at appropriate time points using a validated stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products.

-

Use a PDA detector to check for peak purity and an MS detector to aid in the identification of degradation products.

Data Presentation: Forced Degradation Study Results

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 N HCl | [e.g., 24h] | [e.g., 60] | [Insert data] | [Insert data] |

| 1 N HCl | [e.g., 24h] | [e.g., 60] | [Insert data] | [Insert data] |

| 0.1 N NaOH | [e.g., 8h] | [e.g., RT] | [Insert data] | [Insert data] |

| 1 N NaOH | [e.g., 8h] | [e.g., RT] | [Insert data] | [Insert data] |

| 3% H₂O₂ | [e.g., 24h] | [e.g., RT] | [Insert data] | [Insert data] |

| 30% H₂O₂ | [e.g., 24h] | [e.g., RT] | [Insert data] | [Insert data] |

| Thermal (Solid) | [e.g., 7 days] | [e.g., 80] | [Insert data] | [Insert data] |

| Photolytic (Solid) | [ICH Q1B] | [e.g., RT] | [Insert data] | [Insert data] |

| Photolytic (Solution) | [ICH Q1B] | [e.g., RT] | [Insert data] | [Insert data] |

Table 3: Summary of Forced Degradation Studies for this compound

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Logical Flow for Forced Degradation Studies

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathway: Hydrolysis of the Nitrile Group

Caption: Potential Hydrolytic Degradation Pathway.

Conclusion

This technical guide outlines the necessary experimental framework for a comprehensive evaluation of the solubility and stability of this compound. The provided protocols for equilibrium solubility and forced degradation studies are based on standard industry practices and regulatory guidelines. The systematic collection and clear presentation of this data, as suggested in the tables, are essential for researchers, scientists, and drug development professionals to make informed decisions during the development of new chemical entities and drug products containing this compound. The successful execution of these studies will ensure a robust understanding of the molecule's properties, facilitating the development of safe, effective, and stable pharmaceutical formulations.

References

In-Depth Technical Guide on the Hazards Associated with 5-Fluoronicotinonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the significant hazards associated with the synthesis of 5-Fluoronicotinonitrile. The primary route for its synthesis is presumed to be the Balz-Schiemann reaction, starting from 5-aminonicotinonitrile. This method, while effective for the introduction of fluorine onto an aromatic ring, involves highly reactive and hazardous materials that demand strict safety protocols and a thorough understanding of the potential risks.

Core Hazards Overview

The synthesis of this compound presents a multi-faceted risk profile that includes:

-

Explosion and Fire Hazards: The key intermediate, 5-cyano-3-pyridyl diazonium tetrafluoroborate, is thermally unstable and can decompose explosively, especially when isolated in a dry state.

-

Acute Toxicity and Corrosivity: The reagents used, such as tetrafluoroboric acid and sodium nitrite, are corrosive and toxic. The final product, this compound, is also expected to be toxic.

-

Release of Toxic Gases: The diazotization reaction can release toxic nitrogen oxides (NOx) if not properly controlled. Thermal decomposition of the diazonium salt liberates nitrogen gas, which can lead to pressure buildup in a closed system.

Hazard Data Summary of Key Chemicals

The following table summarizes the known hazard data for the principal chemicals involved in the synthesis of this compound. It is crucial to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

| Chemical | Formula | Molecular Weight ( g/mol ) | Key Hazards | Quantitative Toxicity Data |

| 5-Aminonicotinonitrile | C₆H₅N₃ | 119.12 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | No specific LD50/LC50 data found in the search results. |

| Tetrafluoroboric acid | HBF₄ | 87.81 | Causes severe skin burns and eye damage, Corrosive to metals.[1][2] | No specific LD50/LC50 data found in the search results. Corrosivity is the primary hazard. |

| Sodium Nitrite | NaNO₂ | 69.00 | Oxidizing solid, Toxic if swallowed, Causes serious eye irritation, Very toxic to aquatic life. | No specific LD50/LC50 data found in the search results. Known to be toxic. |

| 5-cyano-3-pyridyl diazonium tetrafluoroborate | C₆H₃FN₄B | 220.92 (approx.) | Highly Explosive when dry, Thermally unstable.[3] | Not applicable due to explosive nature. |

| This compound | C₆H₃FN₂ | 122.10 | May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[4] | No specific LD50/LC50 data found in the search results. |

Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction

While a specific, detailed protocol for this compound was not found in the provided search results, the following is a generalized procedure based on the well-established Balz-Schiemann reaction for analogous compounds. This protocol is for informational purposes only and must be adapted and rigorously risk-assessed by qualified personnel before any attempt at execution.

Step 1: Diazotization of 5-Aminonicotinonitrile

-

In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with a solution of tetrafluoroboric acid (HBF₄) in water.

-

The vessel is cooled to 0-5 °C using an ice-salt bath.

-

5-Aminonicotinonitrile is added portion-wise to the cold tetrafluoroboric acid solution, ensuring the temperature does not exceed 5 °C.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise from the addition funnel to the stirred suspension. The rate of addition must be carefully controlled to maintain the temperature between 0-5 °C.[5][6]

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C. The formation of the diazonium salt precipitate is observed.

Step 2: Thermal Decomposition of the Diazonium Salt

-

The precipitated 5-cyano-3-pyridyl diazonium tetrafluoroborate is collected by filtration. Crucially, the isolated salt must NOT be allowed to dry completely due to its explosive nature. [3] It should be washed with a small amount of cold diethyl ether and used immediately in the next step.

-

The moist diazonium salt is carefully transferred to a suitable flask for thermal decomposition. The decomposition can be carried out by gentle heating in an inert, high-boiling point solvent or, in some cases, neat.

-

The decomposition is evidenced by the vigorous evolution of nitrogen gas. The reaction temperature should be carefully controlled to prevent an uncontrolled, explosive decomposition.

Step 3: Isolation and Purification of this compound

-

Upon completion of the decomposition, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The crude this compound is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Hazard Relationship Diagram

Caption: Key hazards in this compound synthesis.

Safe Handling and Disposal

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. Work should be conducted in a certified chemical fume hood.

-

Temperature Control: Strict adherence to low-temperature conditions (0-5 °C) during the diazotization step is critical to prevent runaway reactions and decomposition.[5][6]

-

Handling of Diazonium Salts: The intermediate diazonium salt should never be isolated in a dry state. It should be kept moist and used immediately. Any spills should be handled with extreme caution.

-

Quenching of Reagents: Excess sodium nitrite should be quenched with a suitable reagent, such as sulfamic acid, to prevent the formation of hazardous nitrous acid.

-

Waste Disposal: All chemical waste, including reaction residues and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

This guide is intended to raise awareness of the significant hazards associated with the synthesis of this compound. It is not a substitute for a thorough, process-specific risk assessment and adherence to all established safety protocols and regulations. Researchers and professionals in drug development must exercise extreme caution and ensure that all necessary safety measures are in place before undertaking this or any similar chemical synthesis.

References

A Technical Guide to Commercial Sourcing of 5-Fluoronicotinonitrile (98% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for sourcing 5-Fluoronicotinonitrile with a minimum purity of 98%. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in making informed procurement decisions. This guide includes a comparative analysis of known suppliers, technical specifications, and a logical workflow for supplier selection.

Introduction to this compound

This compound, with CAS number 696-42-4, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features make it a valuable building block in the synthesis of various pharmaceutical intermediates and functional molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the target compounds, such as metabolic stability, binding affinity, and bioavailability. Ensuring a high purity of at least 98% is critical for the reliability and reproducibility of experimental results and the quality of downstream products.

Commercial Suppliers and Product Specifications

A survey of the chemical supplier market has identified several potential sources for this compound at the required purity level. The following tables summarize the available quantitative data to facilitate a comparative analysis. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.

Table 1: Supplier Information and Purity

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Oakwood Chemical | 99% | 696-42-4 | C₆H₃FN₂ | 122.10 |

| Shanghai Ruji Biotechnology Development Co., Ltd. | 98% | 696-42-4 | C₆H₃FN₂ | 122.1 |

| BLD Pharm | Not explicitly stated, requires inquiry | 696-42-4 | C₆H₃FN₂ | 122.10 |

| Apollo Scientific | 98% | 696-42-4 | C₆H₃FN₂ | 122.10 |

| Alchem Pharmtech | 98% | 696-42-4 | C₆H₃FN₂ | 122.10 |

Table 2: Pricing and Availability

| Supplier | Quantity | Price (USD) | Stock Status / Lead Time |

| Oakwood Chemical | 1 g | $33.00 | Out of Stock - Inquire |

| 5 g | $98.00 | Out of Stock - Inquire | |

| 25 g | $295.00 | Out of Stock - Inquire | |

| 100 g | $917.00 | Out of Stock - Inquire | |

| Shanghai Ruji Biotechnology Development Co., Ltd. | - | Inquire | Inquire |

| BLD Pharm | - | Inquire | Temporarily out of stock |

| Apollo Scientific | 1 g | £49.00 | 1 pack in US stock, 2-3 weeks lead time |

| 5 g | £140.00 | Out of Stock, 2-3 weeks lead time | |

| 25 g | £587.00 | Out of Stock | |

| Alchem Pharmtech | 1 g | Inquire | Available to ship on 2025-02-28 |

| 5 g | Inquire | Available to ship on 2025-02-28 | |

| 25 g | Inquire | Available to ship on 2025-02-28 | |

| 100 g | Inquire | Available to ship on 2025-02-28 |

Technical Data and Quality Assurance

Obtaining a Certificate of Analysis (CoA) from the supplier is crucial to verify the purity and identity of the compound. A typical CoA for a high-purity chemical like this compound would include the following information:

Table 3: Representative Certificate of Analysis Data

| Parameter | Specification |

| Appearance | White to off-white solid/powder |

| Purity (by GC or HPLC) | ≥ 98.0% |

| Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms to structure |

| Melting Point | To be reported |

| Water Content (by Karl Fischer) | ≤ 0.5% |

| Residual Solvents | To be reported |

Experimental Protocols

While specific experimental protocols for the use of this compound are highly application-dependent and proprietary to the end-user, general guidelines for handling and storage are provided by suppliers.

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents.

Supplier Selection Workflow

The process of selecting a suitable chemical supplier involves multiple steps beyond simply comparing prices. The following diagram illustrates a logical workflow for researchers to follow.

Caption: A workflow diagram for the selection of a commercial supplier for a high-purity chemical reagent.

Conclusion

The procurement of high-purity this compound requires careful consideration of multiple factors, including supplier reputation, documented purity, availability, and cost. While several suppliers offer this compound at the required 98% purity, stock status and pricing vary significantly. Researchers and drug development professionals are advised to follow a structured supplier selection process, including the critical step of obtaining and verifying a Certificate of Analysis, to ensure the quality and timely availability of this important chemical building block for their research and development activities.

The Strategic Role of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth guide explores the multifaceted role of fluorinated pyridines in drug discovery, from their synthesis and unique physicochemical properties to their impact on pharmacological activity and metabolic stability. This document provides a technical overview, including experimental protocols and visual representations of key biological pathways, to aid researchers in leveraging the power of fluorine to design next-generation therapeutics.

Introduction: The Power of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile building block. The introduction of fluorine, the most electronegative element, into the pyridine ring can profoundly alter a molecule's properties in a predictable and beneficial manner.[2] These alterations can lead to significant improvements in a drug candidate's potency, selectivity, pharmacokinetic profile, and overall therapeutic index.[3]

Key advantages of incorporating fluorine into pyridine rings include:

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly impact the pKa of the pyridine nitrogen, influencing its basicity and, consequently, its interaction with biological targets and its solubility.[4] It can also alter the lipophilicity (logP) of the molecule, affecting its ability to cross cell membranes.[4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[5] Introducing fluorine at metabolically vulnerable positions on the pyridine ring can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][6]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target receptor or enzyme.

Physicochemical and Pharmacokinetic Properties of Fluorinated Pyridines

The introduction of fluorine can have a dramatic and often predictable impact on the key physicochemical and pharmacokinetic properties of pyridine-containing drug candidates.

Impact on pKa and Lipophilicity (logP)

The electron-withdrawing nature of fluorine generally decreases the basicity (lowers the pKa) of the pyridine nitrogen. This can be advantageous in reducing off-target effects and improving oral bioavailability. The effect on lipophilicity is more nuanced; while a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease it.

Table 1: Comparison of pKa and logP for Pyridine and Fluorinated Pyridines

| Compound | pKa | logP |

| Pyridine | 5.25 | 0.65 |

| 2-Fluoropyridine | -0.44 | 1.13 |

| 3-Fluoropyridine | 2.97 | 0.92 |

| 4-Fluoropyridine | 2.30 | 0.72 |

Note: Data is compiled from various sources and should be considered illustrative.

Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. By blocking sites of oxidative metabolism, fluorination can dramatically increase the half-life of a drug.

Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

| Compound | Non-Fluorinated Analog Half-Life (t½, min) in Human Liver Microsomes | Fluorinated Analog Half-Life (t½, min) in Human Liver Microsomes | Fold Increase in Stability |

| Risperidone | 2.3 | 37 (9-Fluororisperidone) | 16 |

| Celecoxib | 15 | 60 (4'-Fluorocelecoxib) | 4 |

Source: Adapted from Obach et al., DMD, 2016.[6]

Synthesis of Fluorinated Pyridines

Several synthetic strategies are employed to introduce fluorine into the pyridine ring. The choice of method depends on the desired position of fluorination and the overall complexity of the molecule.

General Synthetic Routes

Common methods for synthesizing fluorinated pyridines include:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group, such as a halide or a nitro group, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).[7][8]

-

Balz-Schiemann Reaction: Diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[9]

-

Direct C-H Fluorination: More recent methods involve the direct, regioselective fluorination of C-H bonds using electrophilic fluorinating reagents.

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine.[9]

Materials:

-

4-Aminopyridine

-

42% aqueous solution of tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

-

Round-bottomed flask, thermometer, stirring bar, ice-water bath, separatory funnel, distillation apparatus

Procedure:

-

In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a stirring bar, add the 42% aqueous HBF₄ solution.

-

Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

-

Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

-

Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension, maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water.

-

Remove the brown, gummy precipitates by decantation and filtration.

-

Extract the filtrate with dichloromethane (2 x 200 mL).

-

Separately extract the residual suspension containing the brown precipitates with dichloromethane (2 x 100 mL).

-

Combine all organic layers and dry with anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and add well-crushed calcium hydride (5 g) to the filtrate to dry overnight.

-

Remove the solvent by distillation.

-

Purify the crude product by distillation to obtain 4-fluoropyridine.

Biological Activity and Structure-Activity Relationships (SAR)

The introduction of fluorine can significantly enhance the biological activity of pyridine-based drugs. The following tables provide examples of how fluorination impacts the inhibitory concentration (IC₅₀) of various compounds.

Table 3: IC₅₀ Values of Fluorinated Pyridine Derivatives as Kinase Inhibitors

| Compound ID | Structure | Target Kinase | IC₅₀ (µM) |

| A11 | 2,5-difluorophenyl substituted pyrazolo[3,4-b]pyridine | TRKA | 0.178[10] |

| 12 | Pyridine-based compound | PIM-1 | 0.0143[11] |

| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24[12] |

Note: This table presents selected data from different studies and is for illustrative purposes.

Table 4: Antiproliferative Activity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives

| Derivative | Substitution Pattern | IC₅₀ (µM) against A549 cells |

| 19 | -OH group | 4.75[4] |

| 25 | Fluorine atom | 24.89[4] |

| 6 | Fluorinated aminophenylhydrazine | 0.64[13] |

Note: This table highlights the variable impact of fluorination on anticancer activity, which is highly context-dependent.[4]

Key Signaling Pathways and Experimental Workflows

Fluorinated pyridines are key components of drugs that target a variety of signaling pathways implicated in diseases such as cancer, insomnia, and HIV.

Signaling Pathways

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[14][15] Alpelisib, a PI3Kα inhibitor containing a fluorinated pyridine moiety, targets this pathway.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Alpelisib.

Lemborexant, a dual orexin receptor antagonist containing a fluorinated pyridine, is used to treat insomnia by blocking the wake-promoting effects of orexins.[1][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cusabio.com [cusabio.com]

- 16. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine in Heterocyclic Compounds: A Paradigm Shift in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fusion of fluorine chemistry with heterocyclic scaffolds has emerged as a powerful and transformative strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom, when judiciously incorporated into heterocyclic ring systems, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This strategic deployment of fluorine has led to a significant number of blockbuster drugs and continues to be a fertile ground for the development of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] This technical guide provides a comprehensive overview of the core principles, synthetic methodologies, and therapeutic applications of fluorinated heterocyclic compounds in medicinal chemistry.

The Impact of Fluorine on Molecular Properties

The introduction of fluorine into a heterocyclic molecule imparts a range of beneficial properties that can be leveraged to overcome common challenges in drug development.[4][5] The high electronegativity of fluorine, second only to oxygen, and its small van der Waals radius allow it to act as a "super-hydrogen," subtly altering the electronic landscape of a molecule without introducing significant steric bulk.[6]

Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This increased stability often leads to a longer drug half-life and improved bioavailability.[1][7]

-

Modulation of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (-CF3) group often decreases it.[8] This tunability allows for the fine-tuning of a drug's solubility and membrane permeability.[3][9]

-

Increased Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins, leading to enhanced binding affinity and potency.[7][10]

-

Alteration of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a drug's ionization state at physiological pH and thereby affecting its absorption, distribution, and target engagement.[3][11]

subgraph "cluster_Fluorine" { label="Fluorine Atom"; style="filled"; bgcolor="#F1F3F4"; F [label="F", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Properties" { label="Physicochemical Properties"; style="filled"; bgcolor="#F1F3F4"; Metabolic_Stability [label="Metabolic Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipophilicity [label="Lipophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; Binding_Affinity [label="Binding Affinity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pKa [label="pKa", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Outcome" { label="Pharmacological Profile"; style="filled"; bgcolor="#F1F3F4"; Improved_PK [label="Improved Pharmacokinetics", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Enhanced_Potency [label="Enhanced Potency", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

F -> Metabolic_Stability [label="Increases", color="#34A853"]; F -> Lipophilicity [label="Modulates", color="#FBBC05"]; F -> Binding_Affinity [label="Increases", color="#EA4335"]; F -> pKa [label="Alters", color="#4285F4"];

Metabolic_Stability -> Improved_PK [color="#202124"]; Lipophilicity -> Improved_PK [color="#202124"]; Binding_Affinity -> Enhanced_Potency [color="#202124"]; pKa -> Improved_PK [color="#202124"]; }

Logical relationship of fluorine's impact on drug properties.Synthetic Strategies for Fluorinated Heterocycles

The synthesis of fluorinated heterocyclic compounds can be broadly categorized into two main approaches: the use of fluorinated building blocks and late-stage fluorination.

Fluorinated Building Block Approach

This strategy involves the incorporation of fluorine-containing synthons early in the synthetic sequence. A wide variety of fluorinated heterocyclic building blocks are commercially available or can be readily prepared, providing a straightforward route to the target molecules. This approach is often reliable and high-yielding.

A [label="Fluorinated Starting Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Heterocyclic Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cyclization/Condensation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Fluorinated Heterocycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; }

Workflow using fluorinated building blocks.Late-Stage Fluorination

Late-stage fluorination (LSF) introduces fluorine atoms or fluorine-containing groups into a pre-formed heterocyclic core in the final steps of a synthesis. This approach is highly desirable for generating structural diversity and for the rapid synthesis of analogs for structure-activity relationship (SAR) studies. LSF methods can be further classified into electrophilic, nucleophilic, and radical fluorination reactions.

-

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used to introduce fluorine to electron-rich heterocycles.

-

Nucleophilic Fluorination: This involves the displacement of a leaving group with a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The Balz-Schiemann reaction is a classic example.

-

Radical Fluorination: This emerging area utilizes radical intermediates to install fluorine-containing groups.

subgraph "cluster_LSF" { label="Late-Stage Fluorination"; style="filled"; bgcolor="#F1F3F4";

} }

General workflow for late-stage fluorination.Key Experimental Protocols

General Protocol for Electrophilic Fluorination using Selectfluor®

Objective: To introduce a fluorine atom onto an electron-rich heterocyclic substrate.

Materials:

-

Heterocyclic substrate

-

Selectfluor® (F-TEDA-BF4)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the heterocyclic substrate in the chosen anhydrous solvent under an inert atmosphere, add Selectfluor® (typically 1.1-1.5 equivalents) portion-wise at room temperature or a specified temperature.

-

Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated heterocycle.

Case Studies: FDA-Approved Fluorinated Heterocyclic Drugs

The impact of fluorinated heterocyclic compounds is evident in the large number of such drugs that have received FDA approval.[12] The following table summarizes key quantitative data for a selection of these drugs, illustrating the diverse therapeutic areas in which they are employed.

| Drug Name | Heterocyclic Core | Fluorine-Containing Group | Therapeutic Area | Target | IC50/EC50 |

| Sitagliptin | Triazolopiperazine | Trifluoromethyl, Fluorophenyl | Type 2 Diabetes | DPP-4 | 19 nM |

| Celecoxib | Pyrazole | Trifluoromethyl | Inflammation, Pain | COX-2 | 40 nM |

| Fluconazole | Triazole | Difluorophenyl | Fungal Infections | Lanosterol 14-α-demethylase | 0.25-3.1 µg/mL |

| Linezolid | Oxazolidinone | Fluorophenyl | Bacterial Infections | 50S Ribosomal Subunit | - |

| Voriconazole | Pyrimidine | Fluoropyrimidine, Difluorophenyl | Fungal Infections | Lanosterol 14-α-demethylase | 0.02-2.8 µg/mL |

| Sofosbuvir | Furanose | Fluorouracil | Hepatitis C | NS5B RNA Polymerase | 0.11 µM |

Note: IC50/EC50 values can vary depending on the specific assay conditions.

Signaling Pathway: Mechanism of Action of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner. The trifluoromethyl and fluorophenyl groups of sitagliptin are crucial for its potent and selective inhibition of DPP-4.

Sitagliptin [label="Sitagliptin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4", fillcolor="#F1F3F4", fontcolor="#202124"]; Incretins [label="Active Incretins\n(GLP-1, GIP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pancreas [label="Pancreas", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Insulin [label="↑ Insulin Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucagon [label="↓ Glucagon Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sitagliptin -> DPP4 [label="Inhibits", color="#EA4335"]; DPP4 -> Incretins [label="Inactivates", style=dashed, color="#202124"]; Incretins -> Pancreas [label="Stimulates", color="#4285F4"]; Pancreas -> Insulin [color="#34A853"]; Pancreas -> Glucagon [color="#34A853"]; }

Signaling pathway of Sitagliptin in regulating glucose homeostasis.Conclusion

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The predictable and often beneficial effects of fluorination on a molecule's physicochemical and pharmacological properties have made it an indispensable tool in the drug discovery and development process. As synthetic methodologies for the introduction of fluorine continue to advance, the exploration of novel fluorinated heterocyclic compounds will undoubtedly lead to the development of the next generation of innovative and life-saving therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. soc.chim.it [soc.chim.it]

- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

Methodological & Application

Synthesis of 5-Fluoronicotinonitrile Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 5-fluoronicotinonitrile derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent kinase inhibitors.

The this compound scaffold is a key pharmacophore in the development of novel therapeutics. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile handle for further chemical modifications. This document focuses on the synthesis of derivatives, primarily through palladium-catalyzed cross-coupling reactions, and their potential application as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.

I. Synthetic Strategies and Key Intermediates

A common and efficient strategy for the synthesis of a diverse library of this compound derivatives involves the initial preparation of a key intermediate, 2-chloro-5-fluoronicotinonitrile. This intermediate can then be readily diversified using modern cross-coupling methodologies.

Synthesis of 2-Chloro-5-fluoronicotinonitrile

The synthesis of 2-chloro-5-fluoronicotinonitrile is typically achieved from 2-chloro-5-fluoronicotinaldehyde. The process involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoronicotinonitrile

-

Step 1: Oxime Formation. To a solution of hydroxylamine hydrochloride in a mixture of water and ethanol, 2-chloro-5-fluoronicotinaldehyde is added. The reaction mixture is stirred at room temperature, leading to the precipitation of the intermediate oxime.

-

Step 2: Dehydration to Nitrile. The isolated oxime is then suspended in a suitable solvent such as dichloromethane under an inert atmosphere. A dehydrating agent, for instance, 1,1'-carbonyldiimidazole, is added, and the mixture is heated to reflux. After completion, the reaction is worked up by washing with an aqueous bicarbonate solution, and the organic layer is dried and concentrated. The crude product is then purified by silica gel chromatography to yield 2-chloro-5-fluoronicotinonitrile as a white solid.

Quantitative Data for the Synthesis of 2-Chloro-5-fluoronicotinonitrile

| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |

| 2-chloro-5-fluoronicotinaldehyde | 1. Hydroxylamine hydrochloride2. 1,1'-Carbonyldiimidazole | 1. Ethanol/Water2. Dichloromethane | 1. 1 h2. 1 h | 1. 202. Reflux | 89.5 | 8.49 (d, J = 3.0 Hz, 1H), 7.75 (dd, J = 6.8, 3.0 Hz, 1H) |

Derivatization of 2-Chloro-5-fluoronicotinonitrile

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement and serves as an excellent handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling enables the synthesis of 2-aryl- and 2-heteroaryl-5-fluoronicotinonitriles by reacting 2-chloro-5-fluoronicotinonitrile with various boronic acids or their esters.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 2-chloro-5-fluoronicotinonitrile (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₃PO₄, 2-3 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

-

The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-fluoronicotinonitrile derivative.

Representative 2-Aryl-5-fluoronicotinonitrile Derivatives Synthesized via Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 78 |

| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-5-fluoronicotinonitrile derivatives by coupling 2-chloro-5-fluoronicotinonitrile with a wide range of primary and secondary amines.

General Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel, add 2-chloro-5-fluoronicotinonitrile (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).

-

The vessel is sealed and purged with an inert gas.

-

Anhydrous, degassed toluene or dioxane is added as the solvent.

-

The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired 2-amino-5-fluoronicotinonitrile derivative.

Representative 2-Amino-5-fluoronicotinonitrile Derivatives Synthesized via Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 88 |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 75 |

| p-Toluidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 10 | 91 |

II. Application in Drug Discovery: Targeting the FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers.[4][5] Small molecule inhibitors that target the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy.[1] this compound derivatives have been identified as potent inhibitors of FGFRs.[6]

The FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.[1][2]

Caption: FGFR signaling pathway and point of inhibition.

Evaluation of FGFR Inhibition

The inhibitory activity of synthesized this compound derivatives against FGFR kinases can be determined using various biochemical and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (Example)

-

Reagents and Materials: Recombinant human FGFR kinase, ATP, a suitable peptide substrate, and the synthesized inhibitor.

-

Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the FGFR enzyme, peptide substrate, and varying concentrations of the inhibitor.

-

Detection: The extent of substrate phosphorylation is quantified, often using a luminescence-based assay that measures the amount of ATP remaining after the reaction.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

IC₅₀ Values of Representative this compound Derivatives against FGFRs